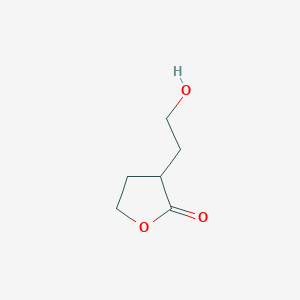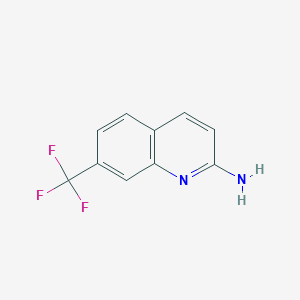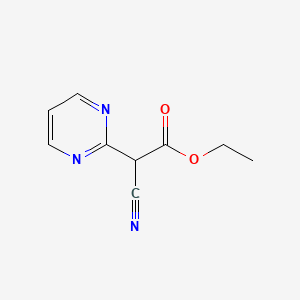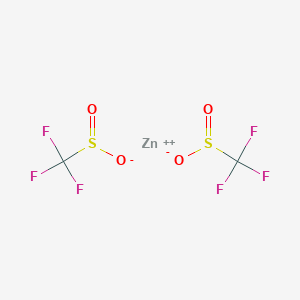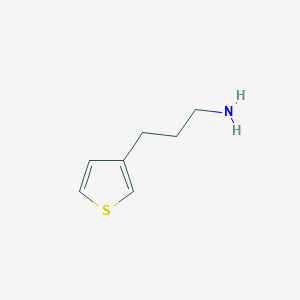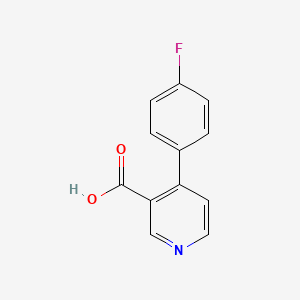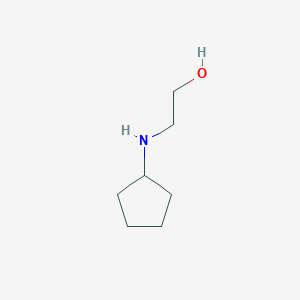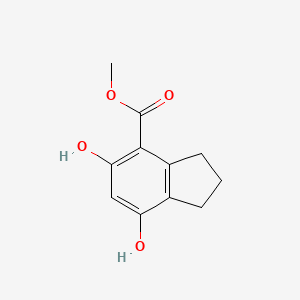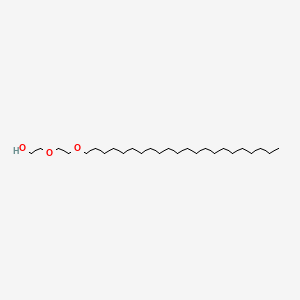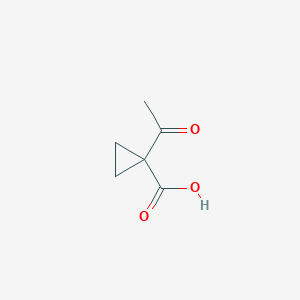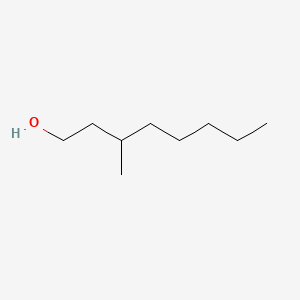
3-Methyl-octan-1-ol
描述
3-Methyl-octan-1-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an octane chain that has a methyl group substitution at the third carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry .
作用机制
- 3-Methyl-octan-1-ol (also known as 1-octen-3-ol ) is a volatile organic compound found in various natural sources, including marine algae .
- In the marine alga P. haitanensis, 1-octen-3-ol acts as a self-stimulating messenger, inducing a “primed” state for defense .
- Upregulation of the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 occurs upon exposure to 1-octen-3-ol, preparing the alga for defense .
- The exact molecular interactions remain to be fully elucidated, but its effects on gene expression and redox state contribute to host defense activation .
- The production of 1-octen-3-ol is self-amplified via the fatty acid-oxylipin metabolic cycle through a positive feedback loop .
- This compound adjusts the redox state in cells, leading to defense activation .
- Its absorption, distribution, metabolism, and excretion properties in marine algae are not well-characterized .
- Upon exposure to 1-octen-3-ol, marine algae like P. haitanensis exhibit a “primed” state, enhancing their readiness for defense .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
3-Methyl-octan-1-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in lipid metabolism, such as lipases and esterases. These enzymes catalyze the hydrolysis of ester bonds in lipids, and this compound can act as a substrate or inhibitor in these reactions. Additionally, this compound has been observed to interact with certain proteins that are involved in cell signaling pathways, influencing the activity of these pathways through its binding interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In certain cell types, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular functions. Additionally, this compound has been found to affect the redox state of cells, potentially leading to alterations in cellular defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, this compound has been shown to inhibit the activity of certain lipases by binding to their active sites, thereby preventing the hydrolysis of lipid substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and metabolism over extended periods of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. In some cases, high doses of this compound have been associated with toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress. These dosage-dependent effects highlight the importance of careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound can be metabolized by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of metabolites that are further processed in the body. The interactions of this compound with these enzymes can influence metabolic flux and the levels of specific metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or facilitated transport mechanisms, and it can bind to intracellular proteins that influence its localization and accumulation. The distribution of this compound within cells can affect its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-octan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-methyl-octanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound can be produced via the hydroformylation of 1-octene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-octene, forming 3-methyl-octanal, which is then reduced to this compound .
Types of Reactions:
Reduction: The compound can be reduced to 3-methyl-octane using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in basic or acidic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: SOCl2 for chlorination.
Major Products Formed:
Oxidation: 3-Methyl-octanoic acid.
Reduction: 3-Methyl-octane.
Substitution: 3-Methyl-octyl chloride.
科学研究应用
3-Methyl-octan-1-ol has been studied for its spectroscopic properties, including infrared (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectra. These studies are crucial for understanding the compound’s conformation and developing pharmacologically interesting derivatives.
相似化合物的比较
1-Octanol: Another primary alcohol with a similar structure but without the methyl substitution at the third carbon.
3-Methyl-1-heptanol: Similar structure but with one less carbon in the chain.
2-Methyl-1-octanol: Similar structure but with the methyl group at the second carbon instead of the third.
Uniqueness: 3-Methyl-octan-1-ol is unique due to its specific substitution pattern, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
属性
IUPAC Name |
3-methyloctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-4-5-6-9(2)7-8-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFSZAMBOZSCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559035 | |
| Record name | 3-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38514-02-2 | |
| Record name | 3-Methyloctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


